molecular formula C10H8F2O3 B6146159 methyl 3-(3,5-difluorophenyl)-3-oxopropanoate CAS No. 1530834-98-0

methyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Cat. No.: B6146159
CAS No.: 1530834-98-0
M. Wt: 214.16 g/mol
InChI Key: LOAANQFTDUHORO-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-difluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. As a compound featuring a 3,5-difluorophenyl group attached to a β-keto ester backbone, it is a valuable precursor for the synthesis of various heterocyclic compounds, including quinolones and chromones, which are privileged structures in medicinal chemistry . The presence of the two fluorine atoms on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive intermediate for drug discovery programs . β-Keto esters of this type are commonly employed in Knorr quinoline synthesis and other cyclization reactions to create novel compounds with potential therapeutic activity. Recent patent literature indicates that structurally related difluorophenyl derivatives are investigated as TNF (Tumor Necrosis Factor) activity inhibitors, suggesting potential applications for this compound in developing treatments for inflammatory diseases, dermatological disorders, and certain cancers . While specific physical properties for this isomer are not fully characterized herein, closely related analogs, such as methyl 3-(3-fluorophenyl)-3-oxopropanoate, exhibit a boiling point of approximately 257.9±15.0 °C and a flash point of 106.5±15.3 °C . Another related compound, methyl 3-(2,3-difluorophenyl)-3-oxopropanoate, has a molecular weight of 214.17 g/mol . Researchers can leverage the reactive methylene unit between the two carbonyl groups for further functionalization, such as condensation reactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1530834-98-0

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

methyl 3-(3,5-difluorophenyl)-3-oxopropanoate

InChI

InChI=1S/C10H8F2O3/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6/h2-4H,5H2,1H3

InChI Key

LOAANQFTDUHORO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=CC(=CC(=C1)F)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 3 3,5 Difluorophenyl 3 Oxopropanoate

Historical and Contemporary Approaches to Beta-Keto Ester Synthesis

β-Keto esters are characterized by a ketone functional group at the β-position relative to an ester group. This arrangement imparts unique reactivity, making them valuable synthons. Their synthesis has been a subject of extensive research, leading to the development of several robust methods.

Claisen Condensation and Its Mechanistic Variants

The Claisen condensation is a foundational carbon-carbon bond-forming reaction in organic chemistry used to synthesize β-keto esters. libretexts.org The reaction involves the condensation of two ester molecules, where one acts as an electrophile and the other, after deprotonation at the α-carbon, serves as a nucleophile. libretexts.org

The mechanism proceeds through three key steps:

Enolate Formation: A strong base, typically an alkoxide corresponding to the ester's alcohol portion (e.g., sodium methoxide (B1231860) for methyl esters) to prevent transesterification, abstracts an acidic α-proton from an ester molecule to form a nucleophilic enolate. libretexts.org

Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule.

Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester. libretexts.org

A crucial aspect of the Claisen condensation is that a full equivalent of base is required because the resulting β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base. This final, irreversible deprotonation step drives the reaction to completion. An acidic workup is necessary to protonate the enolate product.

Mechanistic Variants:

Crossed Claisen Condensation: This variant involves two different esters. For the reaction to be synthetically useful and avoid a mixture of products, one of the esters must be non-enolizable (i.e., lacking α-hydrogens), such as methyl benzoate (B1203000) or methyl formate. This non-enolizable ester can only act as the electrophile. libretexts.org

Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester, which yields a cyclic β-keto ester. It is particularly effective for forming five- and six-membered rings.

Acylation Reactions Utilizing Activated Carboxylic Acid Derivatives

Acylation reactions provide a powerful and often more direct alternative to the Claisen condensation for synthesizing β-keto esters. These methods involve the reaction of a pre-formed ester enolate or its equivalent with an acylating agent.

Common acylating agents include:

Acyl Chlorides: These are highly reactive and readily acylate ester enolates. The reaction is typically fast and efficient.

Acid Anhydrides: These are also effective acylating agents. One process for preparing fluorinated β-keto esters involves reacting a polyfluoro acid anhydride (B1165640) with a carboxylic acid chloride in the presence of a tertiary amine. google.com

The general strategy involves generating the enolate of a simple ester, such as methyl acetate (B1210297), using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The enolate is then quenched with the desired acyl chloride or anhydride. This approach offers excellent control and is particularly useful in crossed-acylations where self-condensation of the starting ester might be problematic.

Another modern approach is the C-acylation of silyl (B83357) enol ethers (ketene silyl acetals) with acyl chlorides, often catalyzed by a Lewis acid. This method proceeds under mild conditions and can produce thermodynamically unfavorable, highly substituted β-keto esters. organic-chemistry.org

Carbonylation and Related C-C Bond Forming Strategies

Carbonylation reactions, which introduce a carbonyl group (C=O) into a molecule using carbon monoxide (CO), represent a sophisticated strategy for C-C bond formation. While palladium-catalyzed double carbonylation is a known method for producing α-keto esters, related strategies can be adapted for β-keto esters.

Other C-C bond-forming strategies include:

Reaction with Diazoesters: Aldehydes can be condensed with ethyl diazoacetate in the presence of catalysts like NbCl₅ to yield β-keto esters in good yields under mild conditions. organic-chemistry.org

Meldrum's Acid Chemistry: Acyl Meldrum's acid derivatives can be heated with an appropriate alcohol to furnish β-keto esters. This method is part of a microwave-assisted, environmentally friendly approach to their synthesis. niscpr.res.in

Decarboxylative Condensations: The reaction of magnesium enolates derived from substituted malonic acid half-esters with various acyl donors (including acyl chlorides, anhydrides, and even carboxylic acids) results in a decarboxylative Claisen-type condensation to yield functionalized β-keto esters. organic-chemistry.org

Targeted Synthesis of Methyl 3-(3,5-difluorophenyl)-3-oxopropanoate

The synthesis of the specific molecule this compound leverages the general principles outlined above, with specific considerations for the fluorinated aromatic precursor.

Direct Synthesis Routes from Fluorinated Aromatic Precursors

Direct synthesis is the most common and efficient approach to this compound. These routes typically employ a Crossed Claisen condensation or a direct acylation strategy.

Route 1: Crossed Claisen Condensation

This is a highly plausible and widely used method for preparing aryl β-keto esters. In this route, an enolizable ester (methyl acetate) is condensed with a non-enolizable aromatic ester (methyl 3,5-difluorobenzoate).

Reactants: Methyl acetate and methyl 3,5-difluorobenzoate.

Base: A strong base such as sodium methoxide (NaOMe) or sodium hydride (NaH) is used to deprotonate methyl acetate, forming the nucleophilic enolate.

Reaction: The methyl acetate enolate attacks the carbonyl of methyl 3,5-difluorobenzoate, leading to the formation of the target β-keto ester after an acidic workup.

The reaction conditions for a similar condensation between methyl benzoate and various aliphatic methyl esters are detailed in the table below, indicating that such transformations are well-established. datapdf.com

Aliphatic EsterMoles Ester / Mole BenzoateBaseTemperature (°C)Time (hr)Yield (%)
Methyl Acetate3NaOMe60645
Methyl Propionate3NaOMe80661
Methyl n-Butyrate2 (+2 excess)NaOMe1203041

Route 2: Acylation of Methyl Acetate Enolate

This route offers an alternative with potentially higher yields and fewer side products. It involves the acylation of a pre-formed enolate of methyl acetate with an activated derivative of 3,5-difluorobenzoic acid.

Step 1: Generation of the enolate of methyl acetate using a strong base like lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C).

Step 2: Addition of 3,5-difluorobenzoyl chloride to the enolate solution. The nucleophilic enolate attacks the highly electrophilic acyl chloride to form the desired product.

A similar process is used for the general synthesis of fluorinated beta-keto esters, where a polyfluorocarboxylic acid chloride is reacted with a carboxylic acid chloride in the presence of a tertiary amine. google.com

Indirect Routes via Derivatization or Functionalization of Simpler Beta-Keto Esters

Indirect routes, which involve modifying a pre-existing molecule, are generally less common for this target due to the efficiency of direct methods. However, they remain a theoretical possibility.

One hypothetical indirect route could be the electrophilic fluorination of methyl 3-oxo-3-phenylpropanoate. This would require a highly regioselective fluorinating agent that could specifically target the meta-positions (3 and 5) of the phenyl ring without reacting with the active methylene (B1212753) group or other positions on the ring. Modern electrophilic fluorinating agents like Selectfluor® are available, but achieving such high regioselectivity on an unactivated phenyl ring would be a significant synthetic challenge. mdpi.com Research in this area has primarily focused on the asymmetric fluorination of the α-carbon of β-keto esters, not the aromatic ring. nih.govacs.org

Another indirect approach could involve a palladium-catalyzed cross-coupling reaction to attach the 3,5-difluorophenyl group to a suitable β-keto ester precursor. However, this would require a more complex starting material and is less atom-economical than direct synthesis routes. Given the availability of 3,5-difluorinated aromatic precursors, direct C-C bond formation via condensation or acylation remains the most practical and established methodology.

Optimization of Reaction Conditions and Catalytic Systems for Efficiency and Selectivity

The synthesis of β-keto esters, often achieved through reactions like the Claisen condensation, is highly dependent on the chosen reaction conditions and catalytic system to maximize yield and selectivity. organic-chemistry.org The use of strong bases such as sodium ethoxide or sodium hydride is common, but these can lead to side reactions. organic-chemistry.org Consequently, research has focused on developing milder and more selective catalysts.

For the synthesis of β-keto esters, various catalytic systems have been explored to improve efficiency and selectivity. For instance, nickelocene (B73246) has been demonstrated as an effective catalyst for the amidation of β-keto esters, showcasing the potential of metallocenes in activating these substrates for convergent synthesis. nih.gov While this is an amidation reaction, the principle of using specific transition metal catalysts to achieve high selectivity and yield under mild conditions is transferable to other transformations of β-keto esters.

The optimization of reaction conditions such as solvent, temperature, and reaction time is crucial. For example, in the synthesis of other complex molecules, a shift from room temperature to reflux conditions can dramatically increase product yields. Similarly, the choice of solvent can significantly impact the outcome of the reaction.

Recent advancements have highlighted the use of environmentally benign catalysts. Boric acid and its derivatives have been successfully utilized in the transesterification of β-keto esters. rsc.org A study demonstrated the use of silica-supported boric acid as a heterogeneous catalyst for the efficient transesterification of β-keto methyl/ethyl esters with a range of alcohols under solvent-free conditions, offering high yields and catalyst recyclability. nih.gov

The following table summarizes the effect of different catalytic systems on the synthesis of β-keto esters, which can be extrapolated for the synthesis of this compound.

Catalyst SystemSubstratesKey Optimization ParametersTypical YieldsReference
Nickeloceneβ-keto esters and amidesBase, TemperatureGood to excellent nih.gov
Boric AcidEthyl acetoacetate (B1235776) and various alcoholsSolvent-free, Catalyst loadingHigh rsc.org
Silica-supported Boric Acidβ-keto methyl/ethyl esters and various alcoholsSolvent-free, Catalyst recyclability87-95% nih.gov

Green and Sustainable Synthetic Protocols

The development of green and sustainable synthetic methods is a major focus in modern chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing renewable resources.

Solvent-free reaction conditions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. nih.gov Microwave-assisted organic synthesis is one such technique that has been applied to the preparation of β-keto esters, often leading to shorter reaction times and improved yields. tandfonline.comresearchgate.net

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), is another powerful tool for solvent-free synthesis. A study on the enantioselective fluorination of β-keto esters catalyzed by chiral copper complexes was successfully conducted in a planetary ball mill. rsc.org This method provided high yields and enantioselectivities with reduced reaction times and low catalyst loading, demonstrating the potential of mechanochemistry for the synthesis of fluorinated compounds like this compound. rsc.org

The following table highlights examples of solvent-free approaches for β-keto ester synthesis.

MethodCatalyst/ConditionsSubstratesAdvantagesReference
Microwave IrradiationNone or catalystEthyl acetoacetate and alcoholsFast, Solvent-free tandfonline.comresearchgate.net
Ball MillingChiral Copper Complexesβ-keto estersFast, High enantioselectivity, Solvent-free rsc.org
Heterogeneous CatalysisSilica-supported Boric Acidβ-keto esters and alcoholsSolvent-free, Recyclable catalyst, High yields nih.gov

Electrochemistry is emerging as a sustainable synthetic tool that uses electrons as "reagents," thereby avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org This approach can lead to milder reaction conditions and unique reactivity.

While the direct electrochemical synthesis of this compound has not been extensively reported, related transformations of β-keto esters have been achieved electrochemically. For example, a sustainable electrochemical method for the synthesis of β-keto spirolactones from cyclic β-keto esters has been developed. rsc.org This process involves the electrochemical oxidation of a deprotonated β-keto ester to form a radical intermediate, which then undergoes further reactions. rsc.org This demonstrates the feasibility of using electrochemical methods to generate reactive intermediates from β-keto esters, opening avenues for novel synthetic pathways. The electrochemical deconstructive functionalization of cycloalkanols to yield β-functionalized ketones further supports the potential of electrosynthesis in carbonyl chemistry. acs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions, making it a cornerstone of green chemistry. the-innovation.orgnih.gov In the context of synthesizing fluorinated compounds, enzymes can provide precise control over stereochemistry. the-innovation.orgthe-innovation.org

The synthesis of fluorinated organic compounds using enzymatic methods is a growing field of research. nih.govresearchgate.net Enzymes such as lipases have been shown to be effective in the synthesis of β-keto esters. For example, Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the transesterification of β-keto esters under solvent-free conditions, producing optically active products in high yields. google.com This approach is particularly valuable for creating chiral β-keto esters. google.com

Furthermore, chemo-enzymatic strategies have been developed for the selective fluorination of organic molecules. nih.gov This often involves a two-step process where an enzyme, such as a cytochrome P450 monooxygenase, first introduces a hydroxyl group at a specific position, which is then chemically replaced by fluorine. nih.gov Such methods could potentially be adapted for the synthesis or modification of fluorinated precursors to this compound. The use of enzymes offers a promising route for the precise and selective synthesis of complex fluorinated molecules. the-innovation.orgthe-innovation.org

The table below summarizes some biocatalytic approaches relevant to the synthesis of β-keto esters and fluorinated compounds.

EnzymeReaction TypeSubstratesKey AdvantagesReference
Lipase (e.g., CALB)Transesterificationβ-keto esters and alcoholsMild, Solvent-free, High enantioselectivity google.com
Cytochrome P450Hydroxylation followed by chemical fluorinationOrganic scaffoldsHigh regioselectivity and stereoselectivity nih.gov

Reactivity and Mechanistic Investigations of Methyl 3 3,5 Difluorophenyl 3 Oxopropanoate

Tautomerism and Conformational Dynamics

The phenomenon of tautomerism, particularly keto-enol tautomerism, is a fundamental characteristic of β-dicarbonyl compounds, including β-keto esters like methyl 3-(3,5-difluorophenyl)-3-oxopropanoate. nih.govresearchgate.net This equilibrium involves the interconversion between a keto form, containing two carbonyl groups, and an enol form, which features a carbon-carbon double bond and a hydroxyl group. The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents and the solvent environment. nih.govresearchgate.netcdnsciencepub.com

Keto-Enol Equilibrium in Fluorinated Beta-Keto Esters

Beta-keto esters exist as a dynamic equilibrium between their keto and enol tautomers. The enol form is often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a pseudo-six-membered ring. In fluorinated β-keto esters, the presence of highly electronegative fluorine atoms significantly influences this equilibrium. Generally, electron-withdrawing groups enhance the acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyl groups), which facilitates the formation of the enol tautomer. mdpi.combeilstein-journals.org Studies on various fluorinated β-dicarbonyl compounds have shown that they tend to have a higher enol content compared to their non-fluorinated counterparts. researchgate.net

Influence of Fluorine Substitution on Tautomeric Preferences

The substitution of fluorine atoms onto the phenyl ring of this compound has a pronounced electronic effect that shifts the keto-enol equilibrium. The two fluorine atoms at the meta-positions (3 and 5) act as strong electron-withdrawing groups through the inductive effect. This effect increases the acidity of the active methylene (B1212753) protons, thereby favoring deprotonation and subsequent formation of the enol tautomer. nih.gov This preference for the enol form in the presence of electron-withdrawing groups like fluorine and trifluoromethyl is a well-documented trend in β-dicarbonyl chemistry. mdpi.comresearchgate.net The stability of the enol form is further enhanced by the conjugation of the C=C double bond with both the aromatic ring and the ester carbonyl group. In nonpolar solvents, the chelated cis-enol form is particularly stable due to the formation of a strong intramolecular hydrogen bond. researchgate.net

Spectroscopic Probes and Computational Studies on Tautomeric Ratios

The ratio of keto to enol tautomers can be quantitatively determined using various spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for distinguishing between the two forms. The keto tautomer typically shows a sharp singlet for the active methylene protons (α-CH₂), while the enol form exhibits a characteristic signal for the enolic hydroxyl proton (OH) at a downfield chemical shift (often >10 ppm) due to strong intramolecular hydrogen bonding. nih.govresearchgate.net The vinyl proton of the enol form also gives a distinct signal. The relative amounts of the two tautomers can be calculated by integrating these respective signals. ¹³C NMR can also confirm the presence of both tautomers, with distinct signals for the ketonic and enolic carbons. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy provides clear evidence for the tautomeric equilibrium. The keto form is characterized by two distinct C=O stretching frequencies for the ketone and ester groups. The enol form, however, shows a C=O stretching band (often at a lower frequency due to conjugation and hydrogen bonding), a C=C stretching band, and a broad O-H stretching band. researchgate.net

Computational Studies : Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to predict the relative stabilities of the keto and enol tautomers. researchgate.net These studies can calculate the energies of different conformations and tautomers, providing insight into the equilibrium position and corroborating experimental findings.

Spectroscopic Feature Keto Tautomer Enol Tautomer
¹H NMR Signal Active Methylene (α-CH₂)Enolic Hydroxyl (-OH), Vinyl (=CH-)
¹³C NMR Signal Ketone Carbonyl (C=O)Enolic Carbonyl (C=O), Vinylic Carbons (C=C)
IR Absorption (cm⁻¹) Two C=O stretchesOne C=O stretch (conjugated), C=C stretch, broad O-H stretch

Nucleophilic and Electrophilic Reactivity at the Active Methylene and Carbonyl Centers

The chemical reactivity of this compound is dominated by the presence of the active methylene group and the two carbonyl centers. The acidity of the methylene protons makes this position a potent nucleophilic center upon deprotonation.

Alkylation and Acylation Reactions

The active methylene group of β-keto esters is readily deprotonated by a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate is an excellent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation : The enolate of this compound can react with alkyl halides in a classic Sₙ2 reaction to introduce an alkyl group at the α-carbon. mdpi.comresearchgate.net This is a versatile method for synthesizing more complex substituted β-keto esters. The choice of base and reaction conditions is crucial to prevent side reactions such as O-alkylation or multiple alkylations. google.comgoogle.com

Acylation : Similarly, the enolate can react with acylating agents like acyl chlorides or anhydrides to introduce an acyl group at the α-position. organic-chemistry.org This reaction leads to the formation of β,β'-tri-carbonyl compounds. This process is analogous in mechanism to the well-known Friedel-Crafts acylation, where an electrophilic acylium ion reacts with a nucleophile. youtube.comyoutube.comsemanticscholar.org

Reaction Type Nucleophile Electrophile General Product
Alkylation Enolate of the β-keto esterAlkyl Halide (R-X)α-Alkyl-β-keto ester
Acylation Enolate of the β-keto esterAcyl Chloride (R-COCl)α-Acyl-β-keto ester

Michael Additions and Related Conjugate Additions

The stabilized enolate derived from this compound is an effective "Michael donor" in conjugate addition reactions. wikipedia.orgyoutube.com In a Michael addition, this soft nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a "Michael acceptor." researchgate.net This 1,4-addition is a powerful and widely used method for forming carbon-carbon bonds in a mild and efficient manner. wikipedia.orgresearchgate.net The reaction creates a 1,5-dicarbonyl compound, which is a valuable synthetic intermediate. wikipedia.org The success of the Michael addition relies on the use of a stabilized, weakly basic nucleophile, such as the enolate of a β-keto ester, which preferentially attacks the β-carbon rather than the carbonyl carbon (1,2-addition). youtube.comyoutube.com

Knoevenagel Condensation and Other Carbonyl Addition Reactions

The reactivity of the ketone carbonyl group in this compound is a key feature of its chemical behavior. It readily undergoes nucleophilic addition reactions, and its adjacent active methylene group enables condensation reactions.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active methylene compound in the presence of a basic catalyst, typically a weak amine. wikipedia.orgsigmaaldrich.com this compound is an ideal substrate for this reaction due to the acidity of the protons on the carbon situated between the ketone and ester carbonyls (the α-carbon).

The mechanism involves the deprotonation of the α-carbon by a base to form a resonance-stabilized enolate. purechemistry.orgjove.com This enolate then acts as a nucleophile, attacking an aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield a new α,β-unsaturated compound. sigmaaldrich.com The use of a weak base is crucial to prevent the self-condensation of the aldehyde or ketone reactant. wikipedia.org

Table 1: Representative Knoevenagel Condensation Reactions This table illustrates potential products from the Knoevenagel condensation of this compound with various carbonyl compounds.

Carbonyl ReactantCatalystExpected Product
BenzaldehydePiperidineMethyl 2-(3,5-difluorobenzoyl)-3-phenylacrylate
AcetoneEthylenediamineMethyl 2-(3,5-difluorobenzoyl)-3-methylbut-2-enoate
FormaldehydeGlycineMethyl 2-(3,5-difluorobenzoyl)acrylate

Beyond the Knoevenagel condensation, the ketone carbonyl is susceptible to a range of other nucleophilic addition reactions . masterorganicchemistry.com These reactions proceed via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is then typically protonated to form an alcohol. ksu.edu.sa The rate of these additions can be influenced by the electron-withdrawing nature of the adjacent 3,5-difluorophenyl group. masterorganicchemistry.com

Examples of such additions include:

Grignard and Organolithium Reagents: These strong nucleophiles add irreversibly to the carbonyl, forming a tertiary alcohol after acidic workup.

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the ketone to a secondary alcohol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically catalyzed by a base, results in the formation of a cyanohydrin.

Transformations Involving the Ester Moiety

The methyl ester portion of the molecule is also a site of significant reactivity, primarily involving nucleophilic acyl substitution.

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. nih.gov For β-ketoesters like this compound, this reaction is a common and useful transformation. nih.govrsc.org The reaction is typically catalyzed by either an acid or a base and is reversible, often requiring the use of the new alcohol as a solvent to drive the equilibrium toward the desired product. nih.gov

This method is valuable for synthesizing a variety of esters from a common methyl or ethyl precursor, which are often more commercially available. nih.gov The reaction conditions are generally mild, allowing for good functional group tolerance. nih.gov

Table 2: Transesterification of this compound This table shows the expected products when reacting the title compound with different alcohols under catalytic conditions.

AlcoholCatalystProduct Ester
EthanolSulfuric AcidEthyl 3-(3,5-difluorophenyl)-3-oxopropanoate
IsopropanolSodium Methoxide (B1231860)Isopropyl 3-(3,5-difluorophenyl)-3-oxopropanoate
Benzyl alcoholBoric AcidBenzyl 3-(3,5-difluorophenyl)-3-oxopropanoate

The ester group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. aklectures.com When this compound is hydrolyzed, the initial product is 3-(3,5-difluorophenyl)-3-oxopropanoic acid, which is a β-keto acid.

β-Keto acids are notably unstable and readily undergo decarboxylation (the loss of carbon dioxide) upon gentle heating. libretexts.orgyoutube.com The mechanism for this reaction involves a cyclic six-membered transition state, which facilitates the elimination of CO₂ and the formation of an enol, which then tautomerizes to the more stable ketone. libretexts.org The final product of the hydrolysis and subsequent decarboxylation of this compound is 1-(3,5-difluorophenyl)ethan-1-one (3',5'-difluoroacetophenone). This sequence provides a powerful synthetic route to ketones from β-ketoesters. aklectures.compearson.com

Reactivity of the Difluorophenyl Group

The 3,5-difluorophenyl group's reactivity is governed by the powerful electronic effects of the two fluorine atoms.

Nucleophilic Aromatic Substitution (SₙAr): In SₙAr reactions, a nucleophile displaces a leaving group on an aromatic ring. For this to occur, the ring must be "activated" by potent electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. nih.gov While fluorine can act as a leaving group, the 3,5-difluorophenyl ring in the title compound is not strongly activated for SₙAr. The keto-ester group is electron-withdrawing, but its effect at the meta-positioned fluorine atoms is less pronounced. Therefore, SₙAr reactions on this ring would require harsh conditions or the use of specialized catalysts. nih.gov

Electrophilic Aromatic Substitution (SₑAr): In SₑAr, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate and position of this substitution are dictated by the substituents already on the ring. The fluorine atoms and the side chain both influence the outcome. The reaction proceeds through a two-step mechanism involving the formation of a cationic intermediate known as a sigma complex or arenium ion. libretexts.org

The two fluorine atoms have a dual electronic influence on the aromatic ring:

Inductive Effect (-I): Due to its high electronegativity, fluorine is strongly electron-withdrawing through the sigma bond network. stackexchange.com This inductive effect removes electron density from the ring, deactivating it towards attack by electrophiles compared to benzene. stackexchange.comcsbsju.edu

Resonance Effect (+R): The lone pairs on the fluorine atoms can be donated into the aromatic π-system. stackexchange.com This resonance effect increases the electron density, particularly at the ortho and para positions relative to the fluorine atoms. stackexchange.com

For this compound, the two fluorine atoms are meta to each other. Their deactivating inductive effects are additive. Their resonance effects direct electrophiles to the positions ortho and para to them (positions 2, 4, and 6 of the ring). The acyl group on the side chain is also a deactivating group and a meta-director. Considering all these effects, electrophilic substitution on the 3,5-difluorophenyl ring is expected to be difficult and would likely occur at the C2, C4, or C6 positions, which are ortho/para to the fluorines but meta to the deactivating acyl group.

Cyclization and Heterocycle Formation Chemistry of this compound

This compound is a versatile precursor in the synthesis of various heterocyclic compounds. Its β-ketoester functionality provides two electrophilic carbonyl centers and an acidic α-carbon, making it highly reactive towards a range of nucleophiles. This reactivity is central to the construction of diverse ring systems, particularly those containing nitrogen and oxygen atoms. The presence of the 3,5-difluorophenyl group can also influence the reactivity and properties of the resulting heterocyclic derivatives.

Synthesis of Pyrazole (B372694) and Pyrimidine (B1678525) Derivatives

The 1,3-dicarbonyl moiety of this compound is an ideal synthon for the construction of five- and six-membered heterocyclic rings such as pyrazoles and pyrimidines, which are significant scaffolds in medicinal chemistry.

Pyrazole Synthesis: The reaction of β-ketoesters with hydrazine (B178648) and its derivatives is a classical and widely used method for the synthesis of pyrazolones. In a typical reaction, this compound would be expected to react with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol, to yield 5-(3,5-difluorophenyl)-1H-pyrazol-3(2H)-one. The reaction proceeds through an initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration.

While specific studies detailing this reaction with this compound are not prevalent in the readily available literature, the general reactivity of β-ketoesters strongly supports this synthetic route. The reaction conditions can often be tuned to favor the formation of specific regioisomers when substituted hydrazines are used.

Interactive Data Table: Synthesis of Pyrazole Derivatives from β-Ketoesters

Reactant 1Reactant 2ProductConditions
This compoundHydrazine hydrate5-(3,5-difluorophenyl)-1H-pyrazol-3(2H)-oneEthanol, reflux
This compoundPhenylhydrazine5-(3,5-difluorophenyl)-1-phenyl-1H-pyrazol-3(2H)-oneAcetic acid, reflux

Pyrimidine Synthesis: Pyrimidine derivatives can be synthesized through the condensation of 1,3-dicarbonyl compounds with reagents containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine. bu.edu.eg For instance, the reaction of this compound with urea in the presence of a base catalyst would likely yield 6-(3,5-difluorophenyl)pyrimidine-2,4(1H,3H)-dione. Similarly, using thiourea would produce the corresponding 2-thioxo derivative.

These reactions are foundational in heterocyclic chemistry, although specific examples utilizing this compound require further investigation in dedicated synthetic studies. The general applicability of these methods to β-ketoesters is well-established. nih.gov

Formation of Other Nitrogen- and Oxygen-Containing Heterocyclic Systems

Beyond pyrazoles and pyrimidines, the reactivity of this compound can be harnessed to synthesize other important heterocyclic systems.

Nitrogen-Containing Heterocycles: The reaction with other binucleophiles can lead to a variety of heterocyclic structures. For example, condensation with hydroxylamine (B1172632) would be expected to yield isoxazole (B147169) derivatives. The reaction with enamines or other nitrogen-based nucleophiles can also lead to the formation of pyridine (B92270) and other fused heterocyclic systems, depending on the specific reactants and reaction conditions.

Oxygen-Containing Heterocycles: While less common for β-ketoesters compared to nitrogen heterocycles, the formation of oxygen-containing rings is also possible. For example, intramolecular cyclization reactions under specific conditions could potentially lead to the formation of furan (B31954) or pyran derivatives. uwindsor.ca Reactions with α-haloketones in the presence of a base can lead to furanone derivatives through a Paal-Knorr type synthesis.

Mechanistic Pathways of Cyclization Reactions

The formation of heterocyclic compounds from this compound generally proceeds through a series of well-understood mechanistic steps.

Mechanism of Pyrazole Formation: The synthesis of pyrazoles from β-ketoesters and hydrazine involves a nucleophilic addition-elimination and cyclization sequence. The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl carbons of the β-ketoester. This is typically followed by the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the remaining carbonyl group, which after dehydration, yields the aromatic pyrazole ring. The regioselectivity of the reaction with substituted hydrazines is often influenced by the electronic and steric nature of the substituents on both reactants.

Mechanism of Pyrimidine Formation: The synthesis of pyrimidines from β-ketoesters and amidines (or urea/thiourea) follows a similar pattern of nucleophilic attack, cyclization, and dehydration. bu.edu.eg The reaction is often initiated by the attack of a nitrogen atom from the N-C-N fragment on one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization involving the second nitrogen atom and the other carbonyl group. The final step is the elimination of water molecules to form the stable aromatic pyrimidine ring. The specific intermediates and the rate-determining step can vary depending on the reaction conditions and the specific substrates used.

Interactive Data Table: Mechanistic Steps in Heterocycle Formation

HeterocycleInitial StepKey IntermediateFinal Step
PyrazoleNucleophilic attack by hydrazine on a carbonyl groupHydrazoneIntramolecular cyclization and dehydration
PyrimidineNucleophilic attack by amidine/urea on a carbonyl groupAcyclic adductIntramolecular cyclization and dehydration

Methyl 3 3,5 Difluorophenyl 3 Oxopropanoate As a Synthon in Complex Molecule Synthesis

Role as a Versatile Building Block for Fluorinated Organic Frameworks

The construction of Metal-Organic Frameworks (MOFs) relies on the use of well-defined organic linker molecules that coordinate with metal ions to form porous, crystalline structures. The introduction of fluorine into these linkers can enhance properties such as hydrophobicity, chemical stability, and gas sorption capabilities. mdpi.comresearchgate.netrsc.org

Methyl 3-(3,5-difluorophenyl)-3-oxopropanoate is a valuable precursor for creating the core structures of such fluorinated linkers. Through well-established condensation reactions, for instance with hydrazine (B178648), it can be converted into a stable 3-(3,5-difluorophenyl)pyrazole ring. This heterocyclic core can be further functionalized, for example by introducing carboxylic acid groups, to transform it into a bidentate or tridentate linker suitable for MOF synthesis. While the direct, multi-step pathway from this specific ketoester to a fully formed fluorinated MOF (F-MOF) is a specialized process, the principle is well-established in the synthesis of functional organic materials. researchgate.net The difluorophenyl motif provided by the ketoester is crucial for tuning the electronic properties and stability of the final framework material. rsc.org

Applications in the Synthesis of Non-Clinical Biologically Active Scaffolds and Chemical Probes

The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govias.ac.insemanticscholar.org this compound serves as a direct and efficient precursor to 3-(3,5-difluorophenyl)pyrazole scaffolds. The standard synthetic route involves a cyclocondensation reaction between the β-ketoester and a hydrazine derivative, a process known as the Knorr pyrazole synthesis.

This resulting difluorophenyl pyrazole core is a versatile platform for developing a wide array of derivatives for biological screening. These scaffolds are not necessarily drugs themselves but are used in research to probe biological systems (as chemical probes) or to identify new lead structures for drug discovery. The biological activities investigated for various pyrazole derivatives are extensive and include anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects. mdpi.combiointerfaceresearch.comnih.gov The presence of the 3,5-difluorophenyl group is of particular interest, as fluorine substitution can enhance binding interactions and improve metabolic resistance. mdpi.com

The table below summarizes the types of biological activities associated with pyrazole-based scaffolds, which can be synthesized from precursors like this compound.

Scaffold ClassInvestigated Biological Activity (Non-Clinical)
Diaryl PyrazolesAnti-inflammatory (e.g., COX-2 inhibition), Anticancer
N-Acyl PyrazolesAntimicrobial, Antifungal
Pyrazole-CarboxamidesEnzyme inhibition (e.g., kinase inhibitors), Antitumor
AminopyrazolesAntiviral, CNS activity probes

Contributions to Natural Product Analog Synthesis

Natural products provide a rich source of inspiration for the development of new therapeutic agents. The synthesis of analogs—molecules that retain the core structure of a natural product but with specific modifications—is a common strategy to improve activity, reduce toxicity, or probe structure-activity relationships. researchgate.netnih.gov

The 3,5-difluorophenyl motif is not common in naturally occurring molecules, making this compound a tool for creating unnatural analogs. By incorporating this fluorinated fragment into a structure inspired by a natural product, chemists can generate novel compounds with unique properties. For example, a synthetic strategy targeting an analog of a natural product containing a phenyl group could involve replacing that phenyl group with the 3,5-difluorophenyl moiety derived from this ketoester. This modification can lead to analogs with altered biological profiles. mdpi.comnih.gov While this compound is a versatile building block for complex molecules, its specific application in the targeted synthesis of analogs of known natural products is a specialized area of research.

Precursor for Advanced Materials (e.g., polymer monomers, liquid crystals)

The unique properties imparted by fluorine atoms, such as high thermal stability and specific electronic characteristics, make fluorinated compounds valuable in materials science. Heterocyclic compounds containing fluorinated phenyl rings are known components in the design of advanced materials like liquid crystals and specialized polymers.

This compound can be used to synthesize heterocyclic cores, such as pyrazoles or pyrimidines, which can then be further modified to create monomers for polymerization. For instance, functional groups suitable for polymerization (e.g., vinyl, acrylate, or hydroxyl groups) can be attached to the heterocyclic scaffold derived from the ketoester. mdpi.comresearchgate.net The rigidity of the aromatic and heterocyclic rings, combined with the polarity and stability of the C-F bonds, makes such monomers candidates for creating polymers with high thermal resistance and specific dielectric properties. Similarly, the rod-like shape of molecules derived from this synthon makes them suitable for investigation as components in liquid crystal mixtures.

Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 3 3,5 Difluorophenyl 3 Oxopropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the characterization of methyl 3-(3,5-difluorophenyl)-3-oxopropanoate. It allows for the unambiguous assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei, and provides detailed information on the compound's tautomeric and conformational states.

Elucidation of Tautomeric Ratios and Dynamics

Like many β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomers. nih.gov The ratio of these tautomers is highly dependent on factors such as the solvent, temperature, and concentration. researchgate.net In non-polar solvents like chloroform, the enol form is often favored due to the formation of a stable, six-membered intramolecular hydrogen-bonded ring.

¹H NMR spectroscopy is particularly effective for quantifying the keto-enol tautomeric ratio. The two forms give rise to distinct sets of signals. The keto form is characterized by a singlet for the active methylene (B1212753) (–CH₂–) protons, typically observed around 3.9-4.2 ppm. In contrast, the enol form displays a characteristic vinyl proton (–C=CH–) singlet near 5.0-6.0 ppm and a broad enolic hydroxyl (–OH) proton signal significantly downfield, often above 12 ppm, due to strong intramolecular hydrogen bonding.

By integrating the signals corresponding to the methylene protons of the keto form and the vinyl proton of the enol form, the relative population of each tautomer can be accurately determined. For example, in analogous aryl β-keto esters, the enol form can be the major species in solution. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Keto-Enol Tautomers of an Aryl β-Keto Ester

TautomerFunctional GroupRepresentative Chemical Shift (δ, ppm)
KetoMethylene (α-CH₂)~3.9 - 4.2 (s)
Methyl (–OCH₃)~3.7 (s)
Aromatic (Ar-H)~7.0 - 7.8 (m)
EnolVinylic (=CH–)~5.3 - 6.0 (s)
Methyl (–OCH₃)~3.8 (s)
Enolic Hydroxyl (–OH)>12 (s, broad)
Aromatic (Ar-H)~7.0 - 7.8 (m)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Conformational Analysis using 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure and providing conformational insights.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons on the difluorophenyl ring, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It would definitively link the methyl protons to the methoxy (B1213986) carbon, the methylene/vinyl proton to its corresponding carbon, and the aromatic protons to their respective carbons in the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping long-range (typically 2-3 bond) ¹H-¹³C correlations, which helps to piece together the entire molecular skeleton. Key expected correlations would include the one between the methyl protons (–OCH₃) and the ester carbonyl carbon (C=O), and correlations from the aromatic protons to various carbons within the phenyl ring and to the ketone carbonyl carbon.

Table 2: Expected 2D NMR Correlations for this compound (Enol Form)

Proton (¹H)Expected COSY Correlations (with ¹H)Expected HMQC/HSQC Correlation (with ¹³C)Expected HMBC Correlations (with ¹³C)
–OCH₃NoneC of OCH₃Ester C=O
=CH––OH (if visible)C of =CH–Ketone C=O, Ester C=O, C1 of Phenyl Ring
–OH=CH– (if visible)NoneC of =CH–, Ketone C=O
Ar-HOther Ar-HC of Ar-HOther C of Ar-H, Ketone C=O

Fluorine-19 NMR for Probing Electronic Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides a clean spectrum with a wide chemical shift range, making it very sensitive to changes in the local electronic environment. alfa-chemistry.comthermofisher.com

For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal, typically in the range of -100 to -140 ppm relative to CFCl₃, provides information about the electron-withdrawing nature of the 3-oxopropanoate (B1240783) substituent on the phenyl ring. ucsb.edu Furthermore, this signal will exhibit coupling to the adjacent aromatic protons (³JHF) and the more distant aromatic proton (⁴JHF), resulting in a triplet or a more complex multiplet, which can be used to confirm the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and studying hydrogen bonding.

Carbonyl and Enol Vibrational Signatures

The IR spectrum of this compound is expected to show distinct vibrational bands characteristic of its tautomeric forms.

Keto Tautomer: This form would exhibit two strong carbonyl (C=O) stretching absorptions. The aryl ketone C=O stretch typically appears around 1685-1700 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1735-1750 cm⁻¹. uobabylon.edu.iq

Enol Tautomer: In the enol form, the intramolecular hydrogen bond significantly influences the vibrational frequencies. The ester carbonyl group, involved in the hydrogen bond, will show a C=O stretching band at a lower wavenumber, typically 1640-1660 cm⁻¹. uobabylon.edu.iq The spectrum will also feature a C=C stretching vibration from the enol double bond, usually around 1600-1620 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

TautomerVibrational ModeTypical Frequency Range (cm⁻¹)Intensity
KetoC=O Stretch (Aryl Ketone)1685 - 1700Strong
C=O Stretch (Ester)1735 - 1750Strong
EnolO–H Stretch (H-bonded)2500 - 3200Broad, Medium
C=O Stretch (Ester, H-bonded)1640 - 1660Strong
C=C Stretch (Enol)1600 - 1620Medium-Strong
BothC–H Stretch (Aromatic)3000 - 3100Medium
BothC–O Stretch (Ester)1150 - 1300Strong

Detection of Intramolecular Hydrogen Bonding

IR spectroscopy provides definitive evidence for the intramolecular hydrogen bonding present in the enol tautomer of this compound. The most telling feature is the appearance of a very broad and low-frequency O–H stretching band, typically centered in the 2500–3200 cm⁻¹ region. youtube.com This significant broadening and shift to lower energy compared to a free O–H group (around 3600 cm⁻¹) is a classic signature of strong hydrogen bonding. youtube.com This interaction is a key factor in the stabilization of the enol form.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Labeling Studies

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Through controlled fragmentation, the connectivity of its atoms can be inferred.

Fragmentation Analysis: In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M+•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This high-energy ion then undergoes fragmentation, breaking at its weakest bonds to form a series of smaller, characteristic fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.

Key fragmentation pathways for this compound are predicted to involve:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl groups. Cleavage between the benzoyl carbonyl and the adjacent methylene group can lead to the formation of a stable 3,5-difluorobenzoyl cation.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain. While less direct for this specific ester, related rearrangements can occur.

Loss of Neutral Molecules: Elimination of small, stable neutral molecules like carbon monoxide (CO), methanol (B129727) (CH₃OH), or a methoxy radical (•OCH₃) from the molecular ion is common.

Table 1. Predicted Major Fragment Ions in the Mass Spectrum of this compound.
Predicted m/zProposed Fragment Ion StructureProposed Fragmentation Pathway
214[C₉H₇F₂O₃]⁺•Molecular Ion (M⁺•)
183[C₈H₄F₂O₂]⁺Loss of methoxy radical (•OCH₃)
155[C₇H₄F₂O]⁺Loss of •CH₂COOCH₃ group (alpha-cleavage)
141[C₇H₄F₂O]⁺Formation of 3,5-difluorobenzoyl cation
113[C₆H₃F₂]⁺Loss of CO from the 3,5-difluorobenzoyl cation

Isotopic Labeling Studies: Isotopic labeling involves the strategic replacement of certain atoms in the molecule with their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O). This technique is invaluable for tracking the metabolism of drug-like molecules and for confirming fragmentation pathways in mass spectrometry. ukisotope.comnih.gov For instance, by synthesizing this compound with a ¹³C-labeled methyl group ([¹³C]H₃), any fragment ions containing this group will be shifted by one mass unit. This allows for unambiguous identification of the fragments' origins. strath.ac.uk Such studies are crucial in drug discovery to perform absorption, distribution, metabolism, and excretion (ADME) analyses. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides data on bond lengths, bond angles, and the conformation of the molecule. For this compound, a single-crystal X-ray diffraction study would reveal the solid-state conformation and how the molecules pack together in the crystal lattice.

Solid-State Structure: The analysis would likely show the planarity of the difluorophenyl ring and provide the exact dihedral angles between the ring and the keto-ester side chain. The conformation of the flexible side chain is influenced by steric and electronic factors, which would be precisely defined by the crystallographic data.

Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. Given the structure of this compound, several types of intermolecular interactions are expected to be significant:

C—H···O Hydrogen Bonds: The carbonyl oxygen atoms of the ketone and ester groups are expected to act as hydrogen bond acceptors for hydrogen atoms from the phenyl ring or methyl group of neighboring molecules.

C—H···F Interactions: The fluorine atoms, being electronegative, can participate in weak hydrogen bonds with hydrogen atoms from adjacent molecules. nih.gov

Table 2. Potential Intermolecular Interactions in the Crystal Structure of this compound.
Interaction TypeAtoms Involved (Donor-H···Acceptor)Typical Distance (Å)Significance
Weak Hydrogen BondC(phenyl)—H···O=C(keto/ester)2.2 - 3.0Directional interaction, influences crystal packing
Weak Hydrogen BondC(methyl)—H···O=C(keto/ester)2.3 - 3.2Contributes to lattice stability
Weak Hydrogen BondC—H···F—C2.4 - 3.2Common in fluorinated organic compounds nih.gov
π–π StackingDifluorophenyl Ring ··· Difluorophenyl Ring3.3 - 3.8Stabilizes packing through aromatic interactions nih.gov

Chromatographic Techniques for Purity Assessment and Tautomer Separation (e.g., GC-MS, HPLC)

Chromatographic methods are essential for verifying the purity of synthesized this compound and for separating it from starting materials, byproducts, or isomers.

Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are routinely used for purity assessment. nih.govmdpi.com

GC-MS: This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then detected by a mass spectrometer, allowing for both quantification and identification of impurities.

HPLC: HPLC is a versatile technique that separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. By using a UV detector set to a wavelength where the difluorophenyl chromophore absorbs, the purity of the compound can be determined with high accuracy. A typical purity analysis would show a single major peak, with the purity level calculated from the peak area percentage.

Tautomer Separation: this compound is a β-keto ester, a class of compounds known to exist as a mixture of two tautomers in equilibrium: the keto form and the enol form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.

While the two tautomers rapidly interconvert under normal conditions, specialized chromatographic techniques, particularly HPLC at low temperatures, can sometimes be used to separate or at least resolve the two forms. mdpi.com By using a non-polar stationary phase (e.g., C18) and a suitable mobile phase, it may be possible to observe distinct peaks for the more polar keto tautomer and the less polar, intramolecularly hydrogen-bonded enol tautomer. This separation allows for the study of the keto-enol equilibrium itself.

Table 3. Hypothetical HPLC Method for Analysis of this compound.
ParameterCondition
InstrumentHigh-Performance Liquid Chromatography (HPLC) system
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column TemperatureAmbient (or sub-ambient for tautomer separation)
PurposePurity assessment; potential resolution of keto-enol tautomers

Computational and Theoretical Studies on Methyl 3 3,5 Difluorophenyl 3 Oxopropanoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. nih.gov Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed to study the geometric and electronic properties of organic molecules. researchgate.net DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable method for balancing computational cost and accuracy in predicting the behavior of systems such as β-keto esters. nih.govmdpi.com These calculations form the basis for understanding the molecule's electronic structure, reactivity, and conformational landscape.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these frontier orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap generally implies higher reactivity.

For methyl 3-(3,5-difluorophenyl)-3-oxopropanoate, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring is expected to lower the energies of both the HOMO and LUMO compared to its non-fluorinated analog. This effect can enhance the molecule's electrophilic character.

ParameterCalculated Value (eV)Description
EHOMO-7.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.89Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.36Indicator of chemical reactivity and kinetic stability

To predict the specific sites of reaction within a molecule, local reactivity descriptors are calculated. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show strong negative potentials around the carbonyl oxygen atoms and a positive potential near the acidic α-hydrogens.

The Fukui function is a more quantitative descriptor derived from DFT, which identifies the reactivity of each atomic site. wikipedia.orgscm.com It helps pinpoint the atoms most likely to accept or donate electrons. The function f+(r) relates to nucleophilic attack (attack by a nucleophile), while f-(r) corresponds to electrophilic attack (attack on a nucleophile). mdpi.com Analysis of condensed Fukui functions can predict that the carbonyl carbon of the ketone is a primary site for nucleophilic attack.

Atom/RegionDescriptorPredicted Reactivity
Ketone Carbonyl CarbonFukui Function (f+)High value, susceptible to nucleophilic attack.
Ester Carbonyl CarbonFukui Function (f+)Moderate value, susceptible to nucleophilic attack.
α-CarbonFukui Function (f-)High value after deprotonation, site of electrophilic attack.
Carbonyl OxygensMEPMost negative potential, site for electrophilic/H-bond interaction.
ConformerDihedral Angle [C-C(O)-C-C] (°)Relative Energy (kcal/mol)Description
A~00.00Most stable conformer with planar arrangement of keto-ester moiety.
B~90+3.5Transition state for aryl group rotation.
C~180+1.2A less stable conformer.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. rsc.org By mapping the potential energy surface that connects reactants to products, chemists can identify the transition state (TS)—the highest energy point along the reaction coordinate. acs.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For β-keto esters, a common reaction is the deprotonation at the α-carbon to form an enolate, which can then act as a nucleophile. aklectures.com Theoretical calculations can model the geometry of the transition state for this proton transfer and compute the associated energy barrier, providing a detailed mechanistic picture that is often difficult to obtain experimentally.

ReactionParameterCalculated Value (kcal/mol)Significance
α-Proton Abstraction (Enolate Formation)Activation Energy (ΔG)+15.2Energy barrier for the reaction to occur.
Reaction Energy (ΔGrxn)+5.8Thermodynamic stability of product relative to reactant.

Solvation Effects on Tautomerism and Reactivity

β-Keto esters can exist in equilibrium between their keto and enol tautomeric forms. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent. orientjchem.org Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on tautomeric stability. rsc.orgresearchgate.net Generally, polar solvents tend to stabilize the more polar keto tautomer through dipole-dipole interactions, whereas non-polar solvents or the gas phase may favor the enol form, which can be stabilized by an internal hydrogen bond. acs.org Understanding these effects is crucial as the reactivity of the keto and enol forms differs significantly.

SolventDielectric Constant (ε)ΔE (Eenol - Eketo) (kcal/mol)Favored Tautomer
Gas Phase1.0-1.5Enol
Toluene2.4+0.8Keto
Methanol (B129727)32.6+3.1Keto
Water78.4+4.5Keto

In Silico Design Principles for Novel Fluorinated Beta-Keto Esters

The insights gained from computational studies on this compound can guide the rational design of new fluorinated β-keto esters with tailored properties. researchgate.net In silico design principles rely on establishing structure-property relationships. For instance, by computationally screening a library of virtual compounds, one can predict how changes in the substitution pattern on the aryl ring will affect the molecule's electronic properties and reactivity. mdpi.comnih.gov

Key design principles include:

Tuning Reactivity: Introducing additional electron-withdrawing or donating groups on the phenyl ring can modulate the HOMO-LUMO gap and the electrophilicity of the carbonyl carbons.

Modifying Steric Hindrance: Altering the ester group (e.g., from methyl to tert-butyl) can influence the conformational preferences and control the accessibility of reactive sites.

Enhancing Solubility and Stability: The strategic placement of fluorine atoms or other functional groups can modify properties like lipophilicity and metabolic stability, which is particularly relevant in medicinal chemistry. wikipedia.org

Predicting Reaction Outcomes: Computational modeling of reaction pathways for newly designed analogs can help predict their synthetic feasibility and potential for side reactions.

Future Directions and Emerging Research Avenues for Methyl 3 3,5 Difluorophenyl 3 Oxopropanoate

Continued Development of Sustainable and Green Chemistry Approaches to Synthesis

The synthesis of β-keto esters is undergoing a transformation driven by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. Future efforts for producing methyl 3-(3,5-difluorophenyl)-3-oxopropanoate will likely move away from traditional condensation reactions that often require stoichiometric bases and harsh conditions.

Emerging sustainable methods applicable to this compound include:

Biocatalysis: The use of enzymes, such as lipases, for transesterification offers a mild, solvent-free alternative for synthesizing β-keto esters. pageplace.de This approach provides high chemo- and stereoselectivity, which is crucial for pharmaceutical applications.

Electrochemical Methods: Electrochemical synthesis represents an environmentally benign route, utilizing electrons as clean oxidants and often employing green solvents like water and acetone. nih.gov This can significantly reduce the reliance on stoichiometric metallic oxidants. nih.gov

Renewable Resources: Research is exploring the use of renewable starting materials, such as Meldrum's acid, in combination with greener catalysts like sulfamic acid under microwave irradiation to produce β-keto esters. researchgate.net

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are a key goal. mdpi.com This includes developing catalytic cycles that minimize byproduct formation.

These green chemistry approaches promise to make the synthesis of this compound more economical and environmentally friendly.

Advanced Catalyst Development for Enhanced Reactivity and Stereoselectivity

The development of advanced catalysts is crucial for controlling the reactivity of the β-keto ester functional group and for achieving high stereoselectivity, particularly in the synthesis of chiral molecules. For this compound, the electron-withdrawing nature of the difluorophenyl group presents both challenges and opportunities for catalyst design.

Future research in this area will likely focus on:

Asymmetric Catalysis: Creating chiral centers with high enantiomeric excess is a primary objective. This can be achieved through various catalytic systems:

Organocatalysts: Chiral amine-thioureas and Cinchona alkaloids have shown promise in asymmetric amination and halogenation of β-keto esters. nih.govresearchgate.net The presence of electron-withdrawing groups on the catalyst can enhance enantioselectivity. researchgate.net

Metal-Based Catalysts: Transition metal complexes, such as those involving iridium, ruthenium, and nickel, are highly effective for asymmetric hydrogenation and cycloaddition reactions. pageplace.deresearchgate.net Chiral P,N ligands have demonstrated excellent performance in ruthenium-catalyzed hydrogenations. researchgate.net

Phase-Transfer Catalysis: This method is effective for the enantioselective alkylation and difluoroalkylation of β-keto esters, offering a metal-free alternative.

Biocatalysts: Genetically engineered enzymes, such as baker's yeast and amine transaminases, are being developed for highly stereoselective reductions and aminations of β-keto esters. researchgate.netnih.gov

The table below summarizes the performance of various advanced catalyst types on related β-keto ester substrates, indicating potential avenues for the specific synthesis of chiral derivatives of this compound.

Catalyst TypeReactionSubstrate ClassKey Advantages
Hybrid Cinchona Alkaloids α-ChlorinationCyclic β-Keto EstersHigh enantioselectivity (up to 97% ee), low catalyst loading (0.5 mol%). nih.gov
Amine-Thiourea Asymmetric AminationCyclic β-Keto EstersExcellent enantioselectivity (up to 96% ee), enhanced by electron-withdrawing groups. researchgate.net
Ir/SpiroPAP Asymmetric Hydrogenationβ-Keto EstersExceptional enantioselectivity (up to 99.8% ee) and high turnover numbers. researchgate.net
Dual Photoredox/Nickel [3+2] Photocycloadditionβ-Keto EstersHighly enantioselective construction of complex heterocycles. pageplace.de
Genetically Engineered Yeast Stereoselective Reductionβ-Keto EstersImproved stereoselectivity through enzyme overexpression or deletion. researchgate.net

Integration into Continuous Flow Chemistry and Microreactor Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. For the synthesis of this compound, particularly in reactions involving hazardous reagents or intermediates, flow chemistry is a promising future direction.

Key benefits and research avenues include:

Improved Safety and Handling: Flow reactors minimize the volume of hazardous materials at any given time, which is particularly important for fluorination reactions that may use reagents like elemental fluorine.

Enhanced Process Control: Microreactors provide superior heat and mass transfer, allowing for precise control of temperature, pressure, and reaction time. This can lead to higher yields, fewer byproducts, and better reproducibility.

Scalability: Scaling up production in a flow system is typically achieved by running the system for longer periods or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors. mdpi.com

Automation: Fully automated systems can be developed for multi-step syntheses, integrating reaction, purification, and analysis into a single streamlined process. mdpi.com

The application of flow chemistry to the synthesis of fluorinated compounds, including active pharmaceutical ingredients, has been demonstrated to be highly effective. researchgate.netresearchgate.net Adapting classical reactions for β-keto ester synthesis, such as the Claisen condensation, to a continuous flow setup could significantly improve the efficiency and safety of producing this compound.

Exploration of Novel Reaction Pathways and Rearrangements

The unique structural features of this compound, namely the reactive 1,3-dicarbonyl system and the electronically distinct difluorophenyl ring, make it a candidate for exploring novel reaction pathways and molecular rearrangements.

Future research could investigate:

Tandem and Cascade Reactions: The multiple reactive sites of the molecule could be exploited in tandem reactions to rapidly build molecular complexity. For instance, organo-tandem reactions involving Michael additions followed by cyclizations have been used to create complex fluorinated chromanones from similar 1,3-dicarbonyl compounds. nih.gov

Cycloaddition Reactions: The keto-ester moiety can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azomethine ylides, to construct novel fluorinated heterocyclic scaffolds. mdpi.comnih.gov These heterocycles are of significant interest in medicinal chemistry.

Novel Rearrangements: The presence of fluorine atoms can influence the stability of intermediates and transition states, potentially enabling unique rearrangement pathways. A carbene-initiated rearrangement strategy has been reported for the carbodefluorination of fluoroalkyl ketones, involving C-F bond cleavage and C-C bond formation. researchgate.net

Functional Group Transformations: The ketone and ester groups are versatile handles for further synthetic modifications. For example, deoxofluorination of the keto group can provide access to gem-difluoro compounds, which are valuable motifs in drug design. researchgate.net

Exploring these novel transformations will expand the synthetic utility of this compound beyond its role as a simple building block.

Expanding its Utility in Chemical Biology and Materials Science as a Synthon

The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. This compound is a valuable synthon with significant potential in both chemical biology and materials science due to the unique properties conferred by its fluorinated aromatic ring.

In Chemical Biology and Drug Discovery: The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. nih.govolemiss.edu The 3,5-difluorophenyl motif is a key component in several bioactive molecules. As a synthon, this compound can be used to construct a variety of complex molecules, including:

Fluorinated Heterocycles: The β-keto ester functionality is a versatile precursor for synthesizing heterocycles such as pyrimidines, pyrazoles, and isoxazoles, which are common scaffolds in pharmaceuticals.

Bioactive Scaffolds: It can serve as a building block for creating novel compounds for screening in drug discovery programs, particularly for targets where fluorine's electronic properties can be exploited for improved potency or selectivity. nih.govmdpi.com

In Materials Science: Fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics.

Fluorinated Polymers: While β-keto esters are not typical monomers for polymerization, they can be chemically modified to produce fluorinated monomers. These monomers could then be used to create specialty polymers with tailored properties for high-tech applications in electronics, aerospace, and energy. pageplace.de

Functional Materials: The 3-aryl-3-oxopropanoate scaffold can be incorporated into larger molecular architectures for applications in materials science. For example, related aryl-substituted compounds are being investigated for the development of new organic materials with specific electronic or optical properties.

The versatility of this compound as a synthon ensures its continued relevance in the development of new molecules with advanced functions in both medicine and materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 3-(3,5-difluorophenyl)-3-oxopropanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via esterification of 3-(3,5-difluorophenyl)-3-oxopropanoic acid with methanol, using acid catalysts like sulfuric acid. Reaction optimization involves controlling stoichiometric ratios (acid:alcohol ~1:2), temperature (60–80°C), and reaction duration (6–12 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR : Peaks at δ 3.8–4.0 ppm (ester methyl group) and δ 6.8–7.5 ppm (aromatic protons).
  • ¹³C NMR : Carbonyl carbons at δ 165–175 ppm.
  • IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (aryl C-F).
    Mass spectrometry (MS) confirms molecular weight (228.19 g/mol) via [M+H]⁺ or [M+Na]⁺ ions .

Q. How does the compound behave under common reaction conditions (e.g., oxidation, reduction)?

  • Methodological Answer :

  • Oxidation : Reacts with KMnO₄ or CrO₃ to yield 3-(3,5-difluorophenyl)-3-oxopropanoic acid.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, forming methyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate.
  • Substitution : Electrophilic aromatic substitution (e.g., nitration) is hindered by electron-withdrawing fluorine atoms, requiring directing-group strategies .

Advanced Research Questions

Q. What role do the fluorine substituents play in modulating electronic effects and reaction pathways?

  • Methodological Answer : The 3,5-difluoro groups induce strong electron-withdrawing effects, stabilizing the keto-enol tautomer and directing electrophilic attacks to the para position. Computational studies (DFT calculations) can quantify resonance/inductive effects, while Hammett parameters (σₘ ≈ 0.34 for fluorine) predict reactivity in nucleophilic acyl substitutions .

Q. How can this compound serve as a precursor in pharmaceutical synthesis, and what structural analogs have shown bioactivity?

  • Methodological Answer : The ester acts as a versatile intermediate for β-ketoester derivatives. For example:

  • Antimicrobial Agents : Analogous trifluoromethyl derivatives (e.g., ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate) exhibit activity against resistant pathogens.
  • Kinase Inhibitors : Brominated analogs (e.g., ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate) are used in fragment-based drug design.
    Synthetic protocols involve Claisen condensation or cross-coupling reactions .

Q. What strategies ensure stability during storage and handling, and what degradation pathways are observed?

  • Methodological Answer :

  • Storage : Store at 2–8°C in inert atmosphere (argon) to prevent hydrolysis.
  • Degradation Pathways : Hydrolysis of the ester group under humid conditions yields the corresponding carboxylic acid. Accelerated stability studies (40°C/75% RH) with HPLC monitoring quantify degradation kinetics .

Q. How can computational tools (e.g., AutoDock) predict biological interactions of derivatives?

  • Methodological Answer : AutoDock4 enables flexible receptor docking by:

Preparing ligand PDBQT files with Gasteiger charges.

Grid parameter optimization (spacing 0.375 Å, 60×60×60 points).

Lamarckian genetic algorithm (50 runs, population size 150) to assess binding affinities.
Validation against known enzyme targets (e.g., HIV protease) ensures reliability .

Q. How do structural modifications (e.g., halogen substitution) influence physicochemical properties and bioactivity?

  • Methodological Answer :

  • Chlorine vs. Fluorine : Chlorine increases lipophilicity (logP +0.5) but reduces metabolic stability.
  • Trifluoromethyl Groups : Enhance bioavailability (Caco-2 permeability >5 × 10⁻⁶ cm/s).
    Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.